molecular formula C9H9N3O2 B1612989 methyl 4-amino-1H-indazole-1-carboxylate CAS No. 581812-76-2

methyl 4-amino-1H-indazole-1-carboxylate

Cat. No.: B1612989
CAS No.: 581812-76-2
M. Wt: 191.19 g/mol
InChI Key: AYTUKTYPOFBOMF-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid esters. For instance, the reaction of methyl 2-cyanoacetate with hydrazine hydrate in the presence of a catalyst can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized indazoles.

Scientific Research Applications

Chemical Synthesis

Methyl 4-amino-1H-indazole-1-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its structural properties allow it to participate in various chemical reactions, making it an important intermediate in organic synthesis.

Key Reactions:

  • Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction: The carboxylate group can be reduced to form alcohol derivatives.
  • Substitution: The amino group can engage in nucleophilic substitution reactions to generate various derivatives.

Common Reagents:

Reaction TypeReagents Used
OxidationPotassium permanganate (KMnO4)
ReductionLithium aluminum hydride (LiAlH4)
SubstitutionAlkyl halides or acyl chlorides

Biological Applications

The compound has been studied for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. Indazole derivatives, including those derived from this compound, have shown promise in various biological assays.

Biological Activities:

  • Antimicrobial Properties: Studies indicate that indazole derivatives exhibit antibacterial and antifungal activities. For instance, some derivatives have been evaluated for their effectiveness against Candida species, demonstrating significant anticandidal activity .
  • Anti-inflammatory Effects: Research has highlighted the anti-inflammatory potential of indazole derivatives synthesized from this compound, with some showing weak to moderate anti-inflammatory effects in animal models .

Pharmacological Research

This compound is being explored as a lead compound for drug development. Its derivatives are under investigation for their pharmacological properties, particularly concerning their interactions with biological systems.

Pharmacokinetics and Mechanism of Action:

While detailed pharmacokinetic data are still limited, initial studies suggest that the compound may interact with multiple biological targets due to its structural features. Its mechanism of action remains an area of active research, with ongoing studies aimed at elucidating its effects on various biochemical pathways .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of drugs targeting specific diseases. Its versatility as a chemical intermediate makes it valuable for synthesizing new therapeutic agents.

Applications in Drug Development:

  • Used as a precursor for synthesizing novel drugs with potential applications in treating infections and inflammatory diseases.
  • Investigated for its role in developing agrochemicals due to its biological activity profile.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study Highlights:

  • Anticandidal Activity Evaluation: A series of indazole derivatives were synthesized from this compound and tested against various Candida strains, revealing promising results that suggest potential therapeutic applications .
  • Anti-inflammatory Screening: Derivatives exhibited varying degrees of anti-inflammatory activity in animal models, indicating their potential for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism by which methyl 4-amino-1H-indazole-1-carboxylate exerts its effects involves interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-1H-indazole-3-carboxylate
  • 3-amino-1H-indazole-1-carboxamides
  • 1H-indole-2-carboxylate derivatives

Uniqueness

Methyl 4-amino-1H-indazole-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Methyl 4-amino-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula: C9H10N4O2
  • Molecular Weight: 194.20 g/mol
  • IUPAC Name: this compound

This compound features an indazole core substituted with an amino group and a carboxylate ester, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, it may inhibit kinases involved in cancer progression.
  • Receptor Binding: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

The precise mechanism often depends on the specific target enzyme or receptor involved.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Reference
HCT116 (Colon)0.64
KMS-12 BM (Multiple Myeloma)1.40
SNU16 (Gastric)0.77

These values suggest that the compound has potent antiproliferative effects, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

This compound also shows antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although specific IC50 values are less documented compared to its anticancer activity.

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

  • Study on Enzyme Inhibition:
    A study demonstrated that this compound effectively inhibited specific kinases implicated in tumor growth, suggesting its potential as a therapeutic agent in oncology .
  • Antiproliferative Effects:
    In vivo experiments using mouse models showed that this compound could significantly reduce tumor size in xenograft models, further supporting its anticancer potential .
  • Structure-Activity Relationship (SAR):
    Research into SAR revealed that modifications to the indazole ring could enhance potency against certain targets, indicating pathways for optimizing the compound for therapeutic use .

Properties

IUPAC Name

methyl 4-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-4-2-3-7(10)6(8)5-11-12/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTUKTYPOFBOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621831
Record name Methyl 4-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581812-76-2
Record name Methyl 4-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-nitro-1H-indazole-1-carboxylate 1.66 g, 7.5 mmol) and 10% Pd/C were combined in ethanol (20 mL) and exposed to a hydrogen atmosphere. The reaction mixture was heated at 80° C. for 20 minutes, allowed to cool to room temperature, and filtered through Celite. The filtrate was evaporated to provide title compound. 1H NMR (300 MHz, DMSO-d6) δ 6.1 (s, 2H), 6.41 (dd, 1H), 7.21 (m, 2H), 8.42 (s, 1H).
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1.66 g
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20 mL
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Synthesis routes and methods II

Procedure details

The product of Example 90A (1.66 g, 7.5 mmol) in ethanol (20 mL) was treated with BiCl3 (8.2 g, 2.6 mmol) followed by the addition of NaBH4 (1.13 g, 30.5 mmol). The reaction mixture was stirred at room temperature for 20 minutes, filtered through Celite, and the filtrate was evaporated under reduced pressure. The residue was partitioned between ethyl acetate/dilute NaHCO3 solution. The organic phase was separated, dried over MgSO4, filtered and the filtrate concentrated under reduced pressure to provide the title compound (1.2 g). 1H NMR (300 MHz, DMSO-d6) δ 6.1 (s, 2H), 6.41 (dd, 1H), 7.21 (m, 2H), 8.42 (s, 1H).
Quantity
1.66 g
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reactant
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[Compound]
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BiCl3
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8.2 g
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20 mL
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1.13 g
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.